molecular formula C18H19F2N3O4 B135363 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 146805-34-7

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No. B135363
M. Wt: 379.4 g/mol
InChI Key: MVKGRIHKSLEKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as JNJ-Q2, is a synthetic quinolone carboxylic acid derivative. It has been extensively studied for its potential use as an antibacterial agent against various bacterial strains.

Mechanism Of Action

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid targets bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex and preventing the enzyme from completing its normal function. This leads to the accumulation of DNA breaks and ultimately inhibits bacterial growth and replication.

Biochemical And Physiological Effects

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been shown to have a broad spectrum of activity against various bacterial strains. It has also been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine the potential side effects and toxicity of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in humans.

Advantages And Limitations For Lab Experiments

One of the advantages of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is its broad spectrum of activity against various bacterial strains. It also has low toxicity in vitro and in vivo studies. However, one of the limitations for lab experiments is the lack of clinical data on 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Further studies are needed to determine the safety and efficacy of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in humans.

Future Directions

There are several future directions for 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid research. One area of research is the development of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives with improved antibacterial activity and lower toxicity. Another area of research is the investigation of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in combination with other antibacterial agents to enhance its activity against bacterial strains. Additionally, further studies are needed to determine the potential use of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in clinical settings.

Synthesis Methods

The synthesis of 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-aminomethylmorpholine and 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified through crystallization or chromatography.

Scientific Research Applications

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that 7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial growth and replication.

properties

IUPAC Name

7-[2-(aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4/c19-13-5-11-15(14(20)16(13)22-3-4-27-10(6-21)7-22)23(9-1-2-9)8-12(17(11)24)18(25)26/h5,8-10H,1-4,6-7,21H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGRIHKSLEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCOC(C4)CN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931847
Record name 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Aminomethylmorpholino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

CAS RN

143375-60-4, 146805-34-7
Record name Y 26611
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143375604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-AMMCIFQ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146805347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-(Aminomethyl)morpholin-4-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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